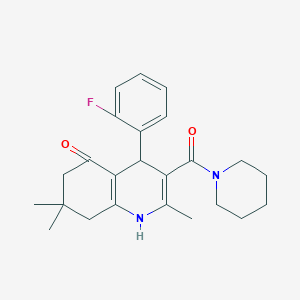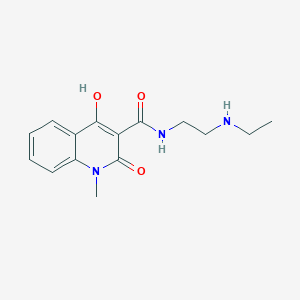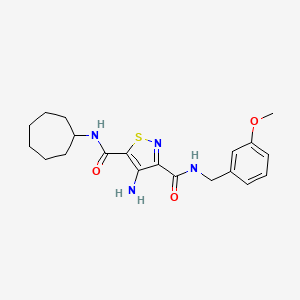![molecular formula C19H24N4O4S B11202368 4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine](/img/structure/B11202368.png)
4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine derivatives . This process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyridazine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the pyridazine and sulfonyl groups.
4-Methylmorpholine: Similar in structure but without the sulfonyl and pyridazine functionalities.
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide: Contains a sulfonyl group and an aromatic ring but differs in the heterocyclic components.
Uniqueness
4-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}morpholine is unique due to its combination of a morpholine ring, a pyridazine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C19H24N4O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[6-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C19H24N4O4S/c1-15-2-3-16(14-18(15)28(24,25)23-8-12-27-13-9-23)17-4-5-19(21-20-17)22-6-10-26-11-7-22/h2-5,14H,6-13H2,1H3 |
InChI Key |
APCUXBMZLYJQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11202297.png)
![N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11202307.png)
![Diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11202315.png)
![1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11202321.png)
![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11202330.png)
![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11202332.png)

![4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11202346.png)
![ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11202347.png)
![N-(4-methylbenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11202352.png)
![2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide](/img/structure/B11202356.png)

![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11202361.png)
